(S)-2-Methylimidazolidin-4-one
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Overview
Description
(S)-2-Methylimidazolidin-4-one is a chiral compound with a unique structure that makes it an interesting subject for various scientific studies. This compound is characterized by its imidazolidinone ring, which is a five-membered ring containing two nitrogen atoms. The presence of a chiral center at the second carbon atom adds to its complexity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methylimidazolidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino acid derivative with a carbonyl compound, followed by cyclization to form the imidazolidinone ring. The reaction conditions often include the use of catalysts and specific temperature and pH ranges to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced monitoring techniques ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Methylimidazolidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The nitrogen atoms in the imidazolidinone ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional functional groups, while substitution reactions can produce a wide range of substituted imidazolidinones.
Scientific Research Applications
(S)-2-Methylimidazolidin-4-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Methylimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (S)-2-Methylimidazolidin-4-one include:
2-Imidazolidinone: Lacks the chiral center and methyl group.
1,3-Dimethylimidazolidin-2-one: Contains additional methyl groups on the nitrogen atoms.
4-Imidazolidinone: Similar ring structure but different substitution pattern.
Uniqueness
The uniqueness of this compound lies in its chiral center and specific substitution pattern, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in asymmetric synthesis and chiral drug development.
Properties
Molecular Formula |
C4H8N2O |
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Molecular Weight |
100.12 g/mol |
IUPAC Name |
(2S)-2-methylimidazolidin-4-one |
InChI |
InChI=1S/C4H8N2O/c1-3-5-2-4(7)6-3/h3,5H,2H2,1H3,(H,6,7)/t3-/m0/s1 |
InChI Key |
KJQGKEDCVVGBEZ-VKHMYHEASA-N |
Isomeric SMILES |
C[C@H]1NCC(=O)N1 |
Canonical SMILES |
CC1NCC(=O)N1 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.